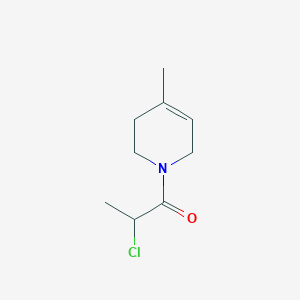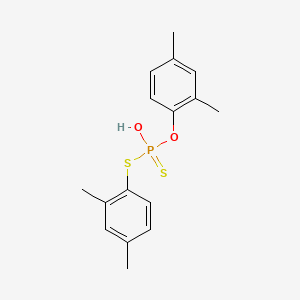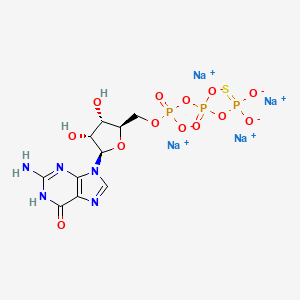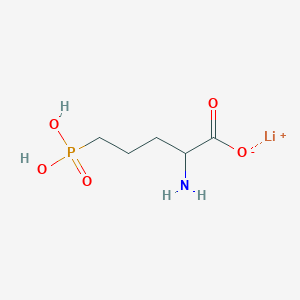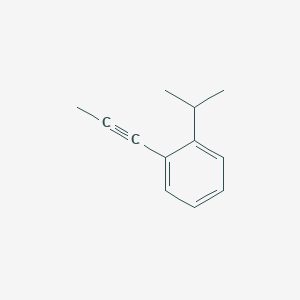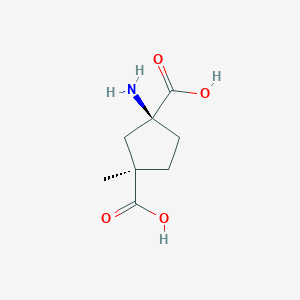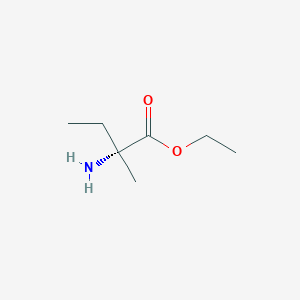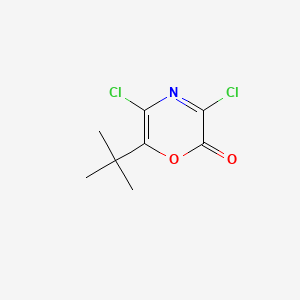
6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one is a heterocyclic compound that contains an oxazine ring substituted with tert-butyl and dichloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing tert-butyl and dichloro substituents with an appropriate reagent to form the oxazine ring. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkali metal gem-dithiolates can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents replacing the chlorine atoms .
Wissenschaftliche Forschungsanwendungen
6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-(tert-butyl)1,3,5-triazine: Another compound with similar tert-butyl and dichloro substituents but with a triazine ring instead of an oxazine ring.
Pyrido[2,3-d]pyrimidin-5-one: Contains a fused heterocyclic system with potential biological activities.
Uniqueness
6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one is unique due to its specific oxazine ring structure and the presence of both tert-butyl and dichloro substituents. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H9Cl2NO2 |
|---|---|
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
6-tert-butyl-3,5-dichloro-1,4-oxazin-2-one |
InChI |
InChI=1S/C8H9Cl2NO2/c1-8(2,3)4-5(9)11-6(10)7(12)13-4/h1-3H3 |
InChI-Schlüssel |
HHOUUAHDAPSSMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(N=C(C(=O)O1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



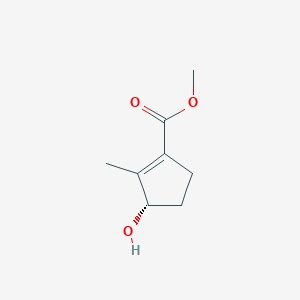
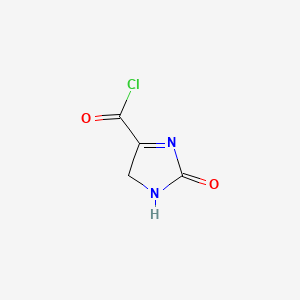

![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
